1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine
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Overview
Description
1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine is a chemical compound with the molecular formula C17H19ClN2. It is known for its applications in medicinal chemistry, particularly in the development of antihistamines and other therapeutic agents . The compound features a piperazine ring substituted with a benzoyl group and a chlorophenyl-phenylmethyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide . The reaction is typically carried out in a solvent such as tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses . The molecular pathways involved include the modulation of receptor activity and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Norchlorcyclizine: Another piperazine derivative with antihistamine properties.
Clocinizine: An antihistamine with a similar structure but different pharmacological profile.
Chlorcyclizine: A related compound used in the treatment of allergic conditions.
Uniqueness
1-Benzoyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to serve as a versatile intermediate in organic synthesis and its efficacy in modulating histamine receptors make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
16870-71-6 |
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Molecular Formula |
C24H23ClN2O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClN2O/c25-22-13-11-20(12-14-22)23(19-7-3-1-4-8-19)26-15-17-27(18-16-26)24(28)21-9-5-2-6-10-21/h1-14,23H,15-18H2 |
InChI Key |
JRIXAJQCMCQKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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